![molecular formula C20H21N8NaO5 B1324494 Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt CAS No. 7532-09-4](/img/structure/B1324494.png)
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
Descripción general
Descripción
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is a compound known for its significant role in various scientific and medical applications. This compound is a derivative of L-glutamic acid and is often used in research and therapeutic contexts due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a reagent in various chemical reactions and synthesis processes. It is utilized in the development of new pharmaceuticals and chemical products due to its unique chemical structure.
Biology
Research has focused on the biological activities of this compound, particularly its interactions within cellular processes. It is studied for its potential effects on metabolic pathways and cellular signaling.
Medicine
The primary application of glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is in cancer treatment. Its mechanism involves:
- Inhibition of dihydrofolate reductase (DHFR), leading to decreased synthesis of tetrahydrofolate.
- Disruption of DNA, RNA, and protein synthesis in rapidly dividing cells, such as cancer cells.
Industry
This compound is also used in the pharmaceutical industry for the production of drugs targeting specific diseases, particularly cancers and autoimmune disorders.
Uniqueness
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt distinguishes itself from other similar compounds due to its specific chemical structure that allows for targeted inhibition of DHFR.
Case Studies
- Cancer Treatment Efficacy : Various studies have demonstrated that derivatives like glutamic acid can effectively reduce tumor size in preclinical models by inhibiting DHFR activity.
- Toxicity Profiles : Research into the safety profiles of these compounds indicates a need for careful monitoring due to potential side effects associated with DHFR inhibition.
- Combination Therapies : Some studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing resistance.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to dihydrofolate reductase, inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial molecule for DNA, RNA, and protein synthesis. As a result, the compound exerts its effects by reducing the proliferation of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar inhibitory effects on dihydrofolate reductase.
Methotrexate: A well-known antineoplastic agent with a similar structure and mechanism of action.
Uniqueness
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is unique due to its specific chemical structure, which allows for targeted inhibition of dihydrofolate reductase. This specificity makes it particularly effective in certain therapeutic applications, distinguishing it from other similar compounds .
Actividad Biológica
Glutamic acid, specifically the compound N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt, is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is closely related to methotrexate, a well-known chemotherapeutic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C₁₄H₁₈N₄O₄S
- Molecular Weight : 342.38 g/mol
- Structure : The compound features a pteridine ring system which is essential for its biological activity.
The biological activity of this compound can be attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This mechanism is similar to that of methotrexate, making it a candidate for further investigation in oncological applications.
Antitumor Activity
Research indicates that derivatives of glutamic acid exhibit significant antitumor properties. Methotrexate has been extensively studied and used in clinical settings for treating various cancers, including leukemia and lymphoma. The compound's ability to interfere with folate metabolism leads to inhibited cell division in rapidly proliferating cancer cells.
Neurotoxicity and Safety Profile
While glutamic acid itself is a vital neurotransmitter in the central nervous system, excessive concentrations can lead to neurotoxicity. Studies have shown that high doses can cause neuronal damage, particularly in neonatal models. However, the relevance of these findings to human dietary intake remains debated, as typical consumption levels do not approach those used in experimental settings .
Case Studies and Research Findings
- Methotrexate Analog Studies : A study demonstrated that methotrexate derivatives possess enhanced efficacy against tumor cells while maintaining a favorable safety profile compared to traditional chemotherapeutics. This suggests that similar compounds may offer therapeutic benefits with reduced toxicity .
- Neurotoxicity Assessments : Research has indicated that while glutamate can be neurotoxic at high doses, controlled studies show no significant adverse effects at dietary levels typically consumed by humans. This emphasizes the importance of dosage in evaluating the safety of glutamic acid derivatives .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of glutamic acid derivatives in combination therapies for various cancers. Preliminary results indicate potential improvements in survival rates when used alongside established treatments .
Data Tables
Propiedades
IUPAC Name |
sodium;(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBTCORRZMASO-ZOWNYOTGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N8NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
Record name | Methotrexate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7532-09-4, 15475-56-6 | |
Record name | Methotrexate, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.